Cas no 1105232-67-4 (N-2-(1H-indol-3-yl)ethyl-1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-3-carboxamide)

N-2-(1H-indol-3-yl)ethyl-1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-3-carboxamide structure
1105232-67-4 structure
Product Name:N-2-(1H-indol-3-yl)ethyl-1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-3-carboxamide
CAS No:1105232-67-4
MF:C24H25N5OS
MW:431.553203344345
CID:6039435
PubChem ID:44059807
Update Time:2025-07-09

N-2-(1H-indol-3-yl)ethyl-1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(1H-indol-3-yl)ethyl-1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-3-carboxamide
    • VU0646230-1
    • N-[2-(1H-indol-3-yl)ethyl]-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide
    • N-[2-(1H-indol-3-yl)ethyl]-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxamide
    • F5527-1063
    • 1105232-67-4
    • SR-01000923011
    • N-(2-(1H-indol-3-yl)ethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
    • AKOS024512199
    • SR-01000923011-1
    • Inchi: 1S/C24H25N5OS/c30-24(25-12-11-17-15-26-20-7-2-1-6-19(17)20)18-5-3-13-29(16-18)23-10-9-21(27-28-23)22-8-4-14-31-22/h1-2,4,6-10,14-15,18,26H,3,5,11-13,16H2,(H,25,30)
    • InChI Key: ANLOMCYBCZJIFG-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1=CC=C(N=N1)N1CCCC(C(NCCC2=CNC3C=CC=CC2=3)=O)C1

Computed Properties

  • Exact Mass: 431.17798161g/mol
  • Monoisotopic Mass: 431.17798161g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 607
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 102Ų

N-2-(1H-indol-3-yl)ethyl-1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-3-carboxamide Pricemore >>

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Additional information on N-2-(1H-indol-3-yl)ethyl-1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-3-carboxamide

N-2-(1H-indol-3-yl)ethyl-1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-3-carboxamide: A Comprehensive Overview

The compound with CAS No. 1105232-67-4, named N-2-(1H-indol-3-yl)ethyl-1-[6-(thiophen-2-yl)pyridazin]-3-piperidinecarboxamide, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and pharmaceutical developers.

N-Acylpiperidine derivatives like this compound are known for their versatility in binding to various biological targets. The presence of an indole ring and a thiophene group introduces electronic diversity, enhancing the molecule's ability to interact with proteins and enzymes. These structural elements are critical in modulating the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Recent advancements in computational chemistry have allowed researchers to predict these properties with greater accuracy, facilitating the optimization of such compounds for therapeutic use.

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-[6-(thiophen)]pyridazine piperidine carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the indole ring via the Paal-Knorr synthesis and the construction of the pyridazine moiety through cyclization reactions. The integration of these fragments into a single molecule requires precise control over reaction conditions to ensure high yields and purity. Researchers have also explored green chemistry approaches to minimize environmental impact during synthesis.

Biological evaluations of this compound have revealed intriguing activity profiles. In vitro studies demonstrate potent inhibition against several kinases, suggesting its potential as a lead compound in oncology research. Additionally, preliminary in vivo experiments in animal models indicate favorable pharmacokinetics and minimal toxicity, which are essential traits for drug candidates. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of its therapeutic applications.

Recent breakthroughs in medicinal chemistry have emphasized the importance of heterocyclic compounds like pyridazines and thiophenes in drug discovery. The pyridazine ring in this compound contributes to its aromatic stability and ability to form hydrogen bonds, while the thiophene group enhances lipophilicity, aiding in membrane permeability. These attributes make it an attractive candidate for targeting receptors involved in inflammation, neurodegenerative diseases, and cancer.

The integration of indole-based motifs into drug molecules has been a focal point in recent research due to their widespread presence in natural products with bioactive properties. The indole moiety in this compound not only contributes to its structural complexity but also serves as a potential site for further functionalization. Researchers are exploring strategies to modify this group to enhance selectivity and efficacy against specific biological targets.

In conclusion, N-[2-(1H-indol)]ethyl-[6-(thiophen)]pyridazine piperidine carboxamide represents a promising advancement in medicinal chemistry. Its unique structure, coupled with emerging insights from cutting-edge research, positions it as a valuable tool in the development of novel therapeutic agents. As studies continue to uncover its full potential, this compound stands at the forefront of innovation in drug discovery.

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